molecular formula C8H7ClN2O2S B1403549 2-Methyl-2H-indazole-4-sulfonyl chloride CAS No. 1363381-73-0

2-Methyl-2H-indazole-4-sulfonyl chloride

Cat. No. B1403549
M. Wt: 230.67 g/mol
InChI Key: BMJXULOIFQMBII-UHFFFAOYSA-N
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Description

“2-Methyl-2H-indazole-4-sulfonyl chloride” is a synthetic compound with the molecular formula C8H7ClN2O2S . It has a molecular weight of 230.67 .


Molecular Structure Analysis

The InChI code for “2-Methyl-2H-indazole-4-sulfonyl chloride” is 1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“2-Methyl-2H-indazole-4-sulfonyl chloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Extended Oxazoles : The compound serves as a scaffold for synthetic elaboration, leading to a variety of products through reactions with alkyl halides and optimized desulfonylation processes. This methodology facilitates the preparation of compounds like anti-inflammatory Oxaprozin, showcasing the versatility in synthesizing biologically active molecules (Patil & Luzzio, 2016).

Electrophilic Addition Reactions : It plays a role in N1,N2-disubstituted-1H-indazolones synthesis via electrophilic addition, illustrating its utility in generating diverse N-substituted indazolones with potential for further chemical diversification (Conrad et al., 2011).

Advanced Material Development

Electrochemical Applications : The compound is instrumental in radical-radical cross-coupling processes under electrochemical conditions, enabling the synthesis of 3-sulfonylated 2H-indazole derivatives. This method highlights a transition-metal- and redox-reagent-free approach, contributing to the green chemistry field (Kim et al., 2020).

Catalytic and Synthetic Methodologies

C-H Sulfonylation : Demonstrates the compound's role in the C-H sulfonylation of 2H-indazoles, offering a metal and external oxidant free pathway for introducing sulfonyl groups into indazole derivatives. This method emphasizes the significance of such compounds in facilitating straightforward and efficient synthetic routes (Mahanty et al., 2020).

Three-Component Synthesis of 4-Sulfonyl-1,2,3-Triazoles : The compound contributes to the development of 4-sulfonyl-1,2,3-triazole scaffolds through a copper-catalyzed sulfonylation process. This synthesis method opens up avenues for creating compounds with significant bioactivity and applications as anion binders, underscoring the utility of 2-Methyl-2H-indazole-4-sulfonyl chloride in medicinal chemistry (Van Hoof et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, H320 . Precautionary measures include P202, P234, P260, P261, P264, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P390, P405, P406 .

properties

IUPAC Name

2-methylindazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJXULOIFQMBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277021
Record name 2-Methyl-2H-indazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-indazole-4-sulfonyl chloride

CAS RN

1363381-73-0
Record name 2-Methyl-2H-indazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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